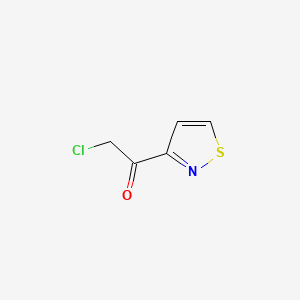

2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one

CAS No.:

Cat. No.: VC18160468

Molecular Formula: C5H4ClNOS

Molecular Weight: 161.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4ClNOS |

|---|---|

| Molecular Weight | 161.61 g/mol |

| IUPAC Name | 2-chloro-1-(1,2-thiazol-3-yl)ethanone |

| Standard InChI | InChI=1S/C5H4ClNOS/c6-3-5(8)4-1-2-9-7-4/h1-2H,3H2 |

| Standard InChI Key | MJLQWPYBCZEBFF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSN=C1C(=O)CCl |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound consists of a five-membered thiazole ring (comprising three carbon atoms, one nitrogen, and one sulfur) linked to a chloroacetyl group at the 3-position. The thiazole ring’s aromaticity and electron-deficient nature influence its reactivity, particularly in electrophilic substitution reactions. The chloroacetyl moiety introduces a reactive ketone group adjacent to a chlorine atom, enabling nucleophilic displacement or condensation reactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 2275350-26-8 |

| Molecular Formula | |

| Molecular Weight | 161.61 g/mol |

| Density | Not reported |

| Boiling Point | Not reported |

| Melting Point | Not reported |

Synthesis and Manufacturing Processes

Grignard Reagent-Mediated Synthesis

A patent by BASF SE (EP3974417A1) describes a scalable method for synthesizing structurally related 2-chloro-1-(2-chlorothiazol-5-yl)ethanone, which provides insights into potential routes for the target compound . Although the isomer differs, the general strategy involves:

-

Formation of a Thiazole-Magnesium Complex: Reacting 2-chlorothiazole with isopropylmagnesium chloride () in dimethoxyethane at 0°C to form a Grignard intermediate.

-

Acylation with Chloroacetyl Chloride: Quenching the intermediate with chloroacetyl chloride in toluene at -50°C yields the desired chloroacetyl-thiazole derivative .

For 2-chloro-1-(1,2-thiazol-3-yl)ethan-1-one, analogous steps could apply, with adjustments to the thiazole starting material’s substitution pattern. The patent reports yields exceeding 70% for the 5-isomer, suggesting comparable efficiency for the 3-isomer with optimized conditions .

Continuous Flow Reactor Applications

The same patent highlights the advantages of continuous flow reactors over batch systems, including improved temperature control and reduced side reactions . For instance, maintaining a reaction temperature between -20°C and 40°C during Grignard reagent addition minimizes decomposition. This approach could enhance the reproducibility of synthesizing the title compound.

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The chlorine atom at the acetyl group’s α-position renders the compound susceptible to nucleophilic substitution, making it a versatile electrophile in alkylation or arylation reactions. The thiazole ring’s nitrogen and sulfur atoms may participate in coordination chemistry, though specific complexation studies remain unreported.

Spectroscopic Characterization

While experimental data for the 3-isomer are scarce, related compounds provide reference points:

-

NMR Spectroscopy: The thiazole proton adjacent to the nitrogen typically resonates at δ 8.1–8.3 ppm (¹H NMR), while the acetyl carbonyl carbon appears near δ 190 ppm (¹³C NMR).

-

Mass Spectrometry: The molecular ion peak at 161.61 ([M]) would be expected, with fragmentation patterns revealing loss of Cl () and CO () .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume